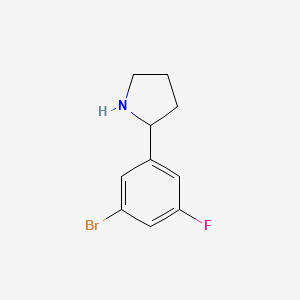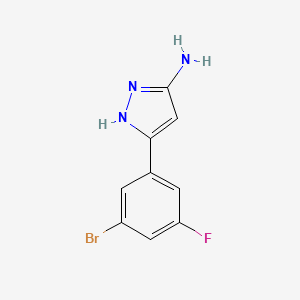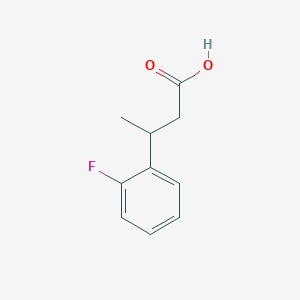![molecular formula C14H18BrNO5 B1519637 (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 1214038-57-9](/img/structure/B1519637.png)
(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid
Vue d'ensemble
Description
“(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid” is a chemical compound with the CAS Number: 1214038-57-9 . It has a molecular weight of 360.2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)9-7-8(15)5-6-10(9)20-4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) . This code provides a textual representation of the molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.2 . It is a solid at room temperature . Other physical and chemical properties are not well documented in the available resources.Applications De Recherche Scientifique
Synthesis of Related Compounds : Compounds structurally similar to (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid have been synthesized for various purposes. For instance, bromophenol derivatives have been isolated from the red alga Rhodomela confervoides, exhibiting potent antioxidant activities, suggesting the potential use of related bromophenols in food preservation and pharmaceuticals (Li et al., 2011). Furthermore, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid involved regioselective bromination, indicating the significance of brominated phenylacetic acids in synthetic chemistry (Guzei et al., 2010).
Analytical and Diagnostic Applications : The tert-butyldimethylsilyl derivatives of certain compounds, including homovanillic acid and vanilmandelic acid (structurally related to the tert-butoxycarbonyl group in the compound of interest), have been used in capillary gas chromatography for diagnosing and monitoring patients with functional tumors and other metabolic disorders (Muskiet et al., 1981).
Synthesis of Amino Acid Derivatives : The synthesis of amino acid derivatives, such as the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, involves complex synthetic pathways that may relate to the synthetic routes of this compound. These pathways include electrophilic attacks and the introduction of nitrogen through reactions like the Curtius reaction (Arvanitis et al., 1998).
Synthesis of Industrial Intermediates : Related compounds such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid have been synthesized as key intermediates in manufacturing therapeutic agents, highlighting the industrial relevance of brominated and methoxycarbonyl compounds in pharmaceutical synthesis (Zhang et al., 2022).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions typically involve palladium as a catalyst , suggesting that palladium complexes could be potential targets for this compound.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions, which this compound may participate in, are widely used in the synthesis of complex organic compounds . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.
Result of Action
Given its potential involvement in suzuki–miyaura cross-coupling reactions , it’s plausible that the compound could facilitate the formation of new carbon-carbon bonds, thereby contributing to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of (5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . .
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)9-7-8(15)5-6-10(9)20-4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGISBSQMXCRMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=CC(=C1)Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)
![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)

![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)




![1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1519569.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)


![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)